Siloxanes and Silicones, di-Me, Me 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl

Marine antifouling Fluorosilicone coatings Surface free energy

Siloxanes and Silicones, di-Me, Me 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl (CAS 115340-95-9), also referred to as CDFSC-5500, is a commercially supplied fluorosilicone copolymer consisting of 15–20% tridecafluorooctylmethylsiloxane and 80–85% dimethylsiloxane, with a kinematic viscosity range of 400–7,000 cSt at 25 °C. The covalent integration of a perfluorinated C8 side chain into a polydimethylsiloxane backbone yields a hybrid material that simultaneously delivers the low surface energy characteristic of fluorocarbons and the flexibility, thermal stability, and film-forming properties of silicones.

Molecular Formula C5H5ClF2O2
Molecular Weight 0
CAS No. 115340-95-9
Cat. No. B1168237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSiloxanes and Silicones, di-Me, Me 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl
CAS115340-95-9
Molecular FormulaC5H5ClF2O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Siloxanes and Silicones, di-Me, Me 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl (CAS 115340-95-9): Procurement & Selection Basics


Siloxanes and Silicones, di-Me, Me 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl (CAS 115340-95-9), also referred to as CDFSC-5500, is a commercially supplied fluorosilicone copolymer consisting of 15–20% tridecafluorooctylmethylsiloxane and 80–85% dimethylsiloxane, with a kinematic viscosity range of 400–7,000 cSt at 25 °C . The covalent integration of a perfluorinated C8 side chain into a polydimethylsiloxane backbone yields a hybrid material that simultaneously delivers the low surface energy characteristic of fluorocarbons and the flexibility, thermal stability, and film-forming properties of silicones . This molecular architecture underpins its differentiated performance in applications demanding combined hydrophobicity, oleophobicity, and substrate adhesion—properties that unmodified polydimethylsiloxane (PDMS) or generic silicone fluids alone cannot provide.

Why Generic PDMS or Short-Chain Fluorosilicones Cannot Replace CAS 115340-95-9


Substituting CAS 115340-95-9 with a standard polydimethylsiloxane (PDMS) fluid or a short-chain trifluoropropyl-modified fluorosilicone fails to replicate the performance profile required in demanding surface-modification and coating applications. PDMS coatings exhibit higher surface free energy and lack intrinsic oleophobicity, rendering them susceptible to organic contaminant adhesion and marine biofouling [1]. Fluorosilicone copolymers containing only the trifluoropropyl moiety (−CH₂CH₂CF₃) provide intermediate solvent resistance but lack the extreme hydrophobicity and surface reorganization capacity conferred by longer perfluoroalkyl chains such as the tridecafluorooctyl group [2]. Furthermore, thermal stability in air for generic PDMS fluids is typically limited to ~175 °C (1,000 h), whereas fluorosilicone fluids in this class sustain ~190 °C under equivalent conditions, and CDFSC-5500 specifically maintains integrity up to 360 °C in baked-coating environments [3]. Generic substitution therefore compromises surface repellency, antifouling efficacy, and thermal endurance simultaneously—precisely the attributes that justify the procurement of CAS 115340-95-9.

Quantitative Differentiation Evidence for CAS 115340-95-9 Versus Closest Analogs


Fluorosilicone vs. PDMS: Surface Free Energy Reduction and Antifouling Efficacy in Marine Coatings

In a direct head-to-head study, hydroxyl-terminated fluoropolysiloxane (FPS) coatings—chemically analogous to the fluorosiloxane backbone of CAS 115340-95-9—were compared against hydroxyl-terminated polydimethylsiloxane (PDMS) coatings for fouling-release performance. The FPS coatings exhibited both hydrophobicity and oleophobicity with water contact angles substantially exceeding those of PDMS, and their surface free energies were significantly lower than those of PDMS coatings [1]. This dual repellency translated into superior antifouling performance in marine bacteria and benthic diatom attachment assays. The incorporation of fluorine groups was identified as the critical factor improving antifouling performance [1].

Marine antifouling Fluorosilicone coatings Surface free energy

Tridecafluorooctyl-Modified Epoxy: Contact Angle Increase from 70.5° to 123° and Multi-Property Enhancement

Fluorinated amino silicone oil (FAS) was synthesized by modifying amino silicone oil (AS) with tridecafluorooctyl methacrylate—the same perfluoroalkyl moiety found in CAS 115340-95-9—and subsequently used to modify epoxy resin (EP) coatings [1]. At a fluorine content of 15%, the FAS-modified EP coating exhibited a water contact angle of 123°, compared to 70.5° for the unmodified EP coating, representing a 74% increase in hydrophobicity. Concurrently, coating hardness improved from 2H to 3H, adhesion from grade 2 to grade 1, flexibility from 1 mm to 0.5 mm, impact resistance from 45 cm to 50 cm, and UV aging resistance (432 h) from grade 3 to grade 1. The corrosion current density (Icorr) decreased by approximately two orders of magnitude (from 1.99 × 10⁻⁸ A/cm² to 3.71 × 10⁻¹⁰ A/cm²), while the corrosion potential (Ecorr) shifted positively from −0.6187 V to −0.1720 V [1].

Epoxy coatings Fluorosilicone modification Hydrophobicity

Fluoroalkylsiloxane vs. Alkylsiloxane Monolayers: Consistent ~10° Contact Angle Advantage on Smooth Surfaces

A systematic comparative analysis of hydrophobicity was conducted between fluoroalkylsiloxane and alkylsiloxane monolayers on both smooth and rough substrates [1]. On smooth surfaces, regardless of the degree of molecular self-assembly, the contact angles of fluoroalkylsiloxane monolayers were always approximately 10° larger than those of their non-fluorinated alkylsiloxane counterparts. The study concluded that the assembly order of silane molecules and the reduced water–solid contact area are the key factors producing both higher contact angles and lower sliding angles in fluorinated systems [1].

Self-assembled monolayers Surface hydrophobicity Fluoroalkylsiloxane

Tridecafluorooctyl-Containing Silphenylene–Siloxane Polymers: Distinct Thermal Degradation Behavior in Air vs. Nitrogen

The thermal stability and degradation behavior of nine different exactly alternating silphenylene–siloxane polymers bearing methyl, vinyl, hydrido, 3,3,3-trifluoropropyl, and tridecafluoro-1,1,2,2-tetrahydrooctyl side groups were investigated by dynamic and isothermal gravimetric analyses [1]. Two distinctly different degradation mechanisms were observed: a complex multi-step weight loss process in air, and a single-step process in nitrogen. In air, non-fluorinated polymers degraded to pure silica, whereas fluoroalkyl-substituted polymers—including the tridecafluorooctyl variant—may have formed fluorosilicates of unspecified structure. Isothermal data indicated that 300 °C in air and 350 °C in nitrogen represent possible upper use temperatures for extended-duration service of methylvinyl-substituted variants. No significant molecular weight effect on thermal stability was observed above Mw ~35,000 [1].

Thermal stability Fluoroalkyl siloxane polymers Degradation mechanism

Fluorosilicone vs. Dimethyl Silicone Lubricants: Lower Friction Coefficient and Superior Extreme-Pressure Performance

Comparative tribological data compiled from fluorosilicone oil testing demonstrate that unmodified fluorosilicone oil achieves a friction coefficient of approximately 0.12, versus 0.2 for dimethyl silicone oil, representing an approximately 40% reduction [1]. In four-ball extreme-pressure tests, the maximum non-seizure load of fluorosilicone oil is significantly higher than that of traditional dimethyl silicone oil. Patent literature confirms that the dynamic coefficient of friction for dimethylsilicone oil-based lubricants is 0.2 [2], corroborating the differential. The introduction of longer perfluoroalkyl chains such as tridecafluorooctyl is expected to further enhance boundary lubrication characteristics compared to trifluoropropyl-modified fluorosilicones due to the formation of more robust low-surface-energy molecular films at the friction interface [1].

Fluorosilicone lubrication Coefficient of friction Four-ball test

CDFSC-5500 (CAS 115340-95-9): Thermal Stability to 360 °C and Combined Hydrophobic–Oleophobic Surface Function

CDFSC-5500 (the commercial designation for CAS 115340-95-9) demonstrates thermal stability without degradation up to 360 °C, enabling its use in high-temperature baked coating formulations . Upon application, the fluorinated segments migrate to the air–coating interface, self-orienting to present the perfluorinated chains outward. This surface reorganization creates a low-energy barrier that repels both water (hydrophobic) and oil (oleophobic), a dual functionality not achievable with dimethyl silicone additives . The compound additionally functions as a wetting and leveling agent, reducing liquid coating surface tension to eliminate defects such as cratering, fish eyes, and orange peel . The flash point is reported at 315 °C (599 °F) with a refractive index of 1.375 [1].

High-temperature coatings Hydrophobic/oleophobic surfaces Fluorosilicone additive

Validated Application Scenarios Where CAS 115340-95-9 Outperforms Analog Alternatives


Marine Fouling-Release Coatings Requiring Dual Hydrophobic–Oleophobic Surface Character

In marine antifouling coating formulations, the fluorosilicone copolymer structure of CAS 115340-95-9 delivers surface free energies substantially lower than those of PDMS-based coatings, translating into superior resistance to bacterial and diatom adhesion [1]. Unlike PDMS, which is hydrophobic but oleophilic, the tridecafluorooctyl moiety confers simultaneous oleophobicity, reducing the adhesion of lipophilic marine foulants. Formulators can select CDFSC-5500 as a reactive additive in hydroxyl-terminated fluoropolysiloxane coating systems to achieve these differentiated antifouling properties without biocidal agents.

High-Temperature Baked Industrial Coatings (Coil, Powder, and Architectural)

CDFSC-5500 (CAS 115340-95-9) withstands bake schedules up to 360 °C without degradation—approximately 160–185 °C above the continuous-use ceiling of standard PDMS additives . In coil coating and powder coating applications where cure temperatures exceed 250 °C, conventional silicone leveling agents volatilize or decompose, causing surface defects and loss of repellency. CDFSC-5500 not only survives these thermal conditions but also self-orients at the coating surface to impart both water and oil repellency—functionality that generic dimethyl silicone additives cannot provide.

Epoxy Protective Coatings with Multi-Property Enhancement for Corrosion-Prone Environments

When epoxy resin is modified with fluorinated amino silicone oil incorporating the tridecafluorooctyl moiety, the resulting coating simultaneously exhibits improved hydrophobicity (contact angle increase from 70.5° to 123°), mechanical robustness (hardness +1H, adhesion +1 grade, impact +5 cm, flexibility −0.5 mm), UV aging resistance (+2 grades at 432 h), and corrosion resistance (~98% reduction in Icorr) [2]. This holistic performance upgrade allows a single additive to replace multiple functional modifiers in protective metal-coating formulations for marine, industrial, and infrastructure applications.

High-Temperature and Vacuum Lubrication with Reduced Friction and Enhanced Extreme-Pressure Capacity

Fluorosilicone oils in the same class as CAS 115340-95-9 achieve a friction coefficient of ~0.12—approximately 40% lower than the 0.2 characteristic of dimethyl silicone lubricants—while delivering significantly higher maximum non-seizure loads in four-ball extreme-pressure tests [3]. Combined with serviceability from −40 °C to 240 °C (and potentially higher for tridecafluorooctyl-substituted variants), these lubricants are indicated for aerospace bearings, vacuum pump fluids, and precision mechanical systems where dimethyl silicone oil fails due to inadequate load-carrying capacity or excessive friction.

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